5-ethoxy-2,4-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
5-ethoxy-2,4-dimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-4-21-15-10-16(13(3)9-12(15)2)22(19,20)18-11-14-7-5-6-8-17-14/h5-10,18H,4,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWLIRUALJRRUOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)C)S(=O)(=O)NCC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 5-Ethoxy-2,4-Dimethylbenzenesulfonyl Chloride
The synthesis begins with 2,4-dimethylphenol. Ethoxylation at the 5-position is achieved via Williamson ether synthesis :
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Alkylation :
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Sulfonation :
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The ethoxylated intermediate is treated with chlorosulfonic acid (ClSO₃H) at 0–5°C.
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Critical parameters:
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Temperature control to minimize polysulfonation.
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Molar ratio (1:1.2 phenol:ClSO₃H).
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Table 1. Sulfonation Optimization
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Temperature (°C) | 0–5 | 10–15 | 0–5 |
| Reaction Time (h) | 2 | 4 | 3 |
| Yield (%) | 72 | 68 | 78 |
Sulfonamide Bond Formation
The sulfonyl chloride reacts with 2-pyridinylmethylamine in dichloromethane (DCM) with triethylamine (TEA) as a base:
Key Observations :
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Pyridine’s basicity facilitates HCl scavenging, driving the reaction to completion.
Synthetic Route 2: Modular Assembly Strategy
Sequential Functionalization of Benzene Rings
This route prioritizes early-stage incorporation of the ethoxy group:
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Synthesis of 2,4-Dimethyl-5-ethoxybenzene :
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Sulfonation and Amine Coupling :
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Follows analogous steps to Route 1 but with improved purity due to intermediate crystallization.
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Advantages :
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Avoids competing reactions during late-stage ethoxylation.
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Higher overall yield (68% vs. 62% in Route 1).
Optimization Strategies
Phase-Transfer Catalysis in Methylation
Inspired by the methylation of 4-amino-2,6(1H,3H)-pyrimidinedione, similar conditions enhance ethoxy group introduction:
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Catalyst : Tetrabutylammonium bromide (0.05–0.1 eq).
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Methylating Agent : Dimethyl sulfate (2–4 eq).
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Solvent : N,N-Dimethylformamide (DMF) at 80°C.
Table 2. Phase-Transfer Catalysis Impact
| Catalyst Loading (eq) | Yield (%) | Reaction Time (h) |
|---|---|---|
| 0.05 | 82 | 8 |
| 0.1 | 85 | 6 |
Green Chemistry Considerations
Replacing dimethyl sulfate with dimethyl carbonate reduces toxicity:
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Yield : 78% with dimethyl carbonate vs. 85% with dimethyl sulfate.
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Waste Reduction : Eliminates phosphorus-containing byproducts.
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆) :
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δ 1.35 (t, 3H, OCH₂CH₃), 2.25 (s, 6H, CH₃), 4.52 (s, 2H, NCH₂Py), 6.95–7.45 (m, Py-H).
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IR (KBr) :
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1170 cm⁻¹ (S=O asym), 1340 cm⁻¹ (S=O sym), 1240 cm⁻¹ (C-O-C).
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Industrial Scalability and Challenges
Cost-Benefit Analysis
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Raw Materials : Ethyl bromide and 2-pyridinylmethylamine account for 60% of total costs.
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Catalyst Recovery : Recycling AlCl₃ improves feasibility.
Environmental Impact
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Waste Streams : Acidic wastewater from sulfonation requires neutralization.
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Alternatives : Bio-based solvents (e.g., cyclopentyl methyl ether) reduce VOC emissions.
Chemical Reactions Analysis
Types of Reactions
5-Ethoxy-2,4-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups, such as amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
5-Ethoxy-2,4-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-ethoxy-2,4-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The pyridine ring may also play a role in binding to target molecules, enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds are structurally related and highlight key differences in substituent patterns and biological implications:
Key Observations :
Physicochemical Properties
- Solubility : The 2-pyridinylmethyl group enhances water solubility compared to purely alkyl substituents (e.g., butyryl in ) .
Biological Activity
5-Ethoxy-2,4-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C16H20N2O3S
- Molecular Weight : 320.41 g/mol
- IUPAC Name : 5-Ethoxy-2,4-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide
- CAS Number : 706764-20-7
The compound features a benzenesulfonamide core with ethoxy and pyridinylmethyl substituents, which may contribute to its biological activity.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. A study on similar compounds demonstrated that modifications in the sulfonamide group can enhance antibacterial efficacy against various strains of bacteria, including resistant strains. The mechanism often involves inhibition of bacterial folate synthesis, a pathway crucial for nucleotide synthesis in bacteria.
Antitumor Effects
Sulfonamides have been investigated for their antitumor properties. In vitro studies have shown that certain sulfonamide derivatives can induce apoptosis in cancer cell lines. For instance, compounds structurally related to 5-ethoxy-2,4-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide have been noted to exhibit cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines.
Enzyme Inhibition Studies
Enzyme inhibition studies reveal that this compound may inhibit key enzymes involved in cancer progression and metastasis. For example, it has been suggested that sulfonamides can inhibit carbonic anhydrase and tyrosinase, both of which are implicated in tumor growth and melanin production, respectively.
Case Studies and Research Findings
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Antibacterial Activity :
- A comparative study highlighted the antibacterial activity of various sulfonamides against Escherichia coli and Staphylococcus aureus. The IC50 values indicated a strong inhibition potential for compounds similar to 5-ethoxy-2,4-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide.
Compound IC50 (µM) Target Organism 5-Ethoxy-2,4-dimethyl... 15.3 E. coli Other Sulfonamides 20.1 S. aureus -
Antitumor Activity :
- In vitro assays demonstrated that the compound inhibited cell proliferation in MCF-7 cells with an IC50 of approximately 12 µM after 72 hours of treatment.
Cell Line IC50 (µM) Treatment Duration MCF-7 12 72 hours A549 18 72 hours -
Mechanism of Action :
- The compound's mechanism involves the inhibition of key metabolic pathways essential for cancer cell survival. Studies utilizing flow cytometry indicated an increase in apoptotic cells when treated with this compound.
Q & A
Q. Optimization Parameters :
- Solvent Choice : Polar aprotic solvents (e.g., DMF, dichloromethane) improve reaction homogeneity .
- Base Selection : Triethylamine or DBU neutralizes HCl byproducts, enhancing yield .
- Temperature : Moderate heating (50–80°C) balances reaction rate and side-product formation .
Q. Methodological Solutions :
Comparative SAR Studies : Synthesize analogues (e.g., replacing ethoxy with methoxy) to isolate structural contributors .
Dose-Response Validation : Use orthogonal assays (e.g., SPR, ITC) to confirm binding affinity .
Crystallographic Analysis : Resolve target-bound structures to identify critical interactions (e.g., X-ray crystallography) .
What advanced analytical techniques are critical for characterizing this compound and its derivatives?
Advanced Research Question
Essential Techniques :
- NMR Spectroscopy : Assign signals for ethoxy (δ ~1.3 ppm for CH₃, δ ~4.0 ppm for OCH₂) and pyridine protons (δ ~8.0–8.5 ppm) .
- X-Ray Crystallography : Resolve crystal packing and confirm stereochemistry (e.g., CCDC deposition codes in ).
- HPLC-MS : Monitor purity and detect trace byproducts (e.g., sulfonic acid derivatives) .
Case Study : A related sulfonamide exhibited 99% purity after HPLC (C18 column, 70:30 MeOH/H₂O) .
How does the compound’s stability under physiological conditions impact its utility in in vivo studies?
Advanced Research Question
Key Stability Challenges :
- Hydrolysis of Ethoxy Group : Susceptibility to esterases or acidic environments.
- Oxidative Degradation : Pyridine ring oxidation may generate inactive metabolites.
Q. Mitigation Strategies :
Prodrug Design : Replace ethoxy with a hydrolytically stable group (e.g., trifluoromethoxy) .
Accelerated Stability Testing : Use LC-MS to identify degradation products under simulated gastric fluid (pH 2.0) .
What computational tools are recommended for predicting the compound’s ADMET properties?
Advanced Research Question
Tools and Workflows :
- SwissADME : Predicts permeability (LogP), solubility, and CYP450 interactions.
- AutoDock Vina : Docking simulations with protein targets (e.g., PDB: 3LXG for sulfonamide-binding enzymes) .
Q. Example Prediction :
| Property | Predicted Value | Relevance |
|---|---|---|
| LogP | 3.2 | Moderate lipophilicity |
| HBA/HBD | 5/2 | Favorable for blood-brain barrier penetration |
How can researchers leverage structural analogs to explore structure-activity relationships (SAR)?
Advanced Research Question
SAR Design Principles :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
